4-Benzyloxy-2-ethyl-3-methylbenzoic acid
Description
4-Benzyloxy-2-ethyl-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by a benzyloxy group at the 4-position, an ethyl group at the 2-position, and a methyl group at the 3-position of the aromatic ring. This compound combines hydrophobic substituents (ethyl, methyl, and benzyloxy) with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The benzyloxy group acts as a protective moiety for hydroxyl groups, which can be selectively removed under hydrogenolytic conditions . Its structural complexity necessitates regioselective synthesis strategies to avoid isomerization or side reactions .
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-ethyl-3-methyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C17H18O3/c1-3-14-12(2)16(10-9-15(14)17(18)19)20-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,18,19) |
InChI Key |
FSAHMNKMAJKOCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-benzyloxy-2-ethyl-3-methylbenzoic acid with structurally related benzoic acid derivatives, focusing on substituents, physicochemical properties, and synthetic methodologies:
Key Findings:
Substituent Effects on Acidity :
- The carboxylic acid group in 4-benzyloxy-2-ethyl-3-methylbenzoic acid is less acidic (higher pKa) compared to unsubstituted benzoic acid due to electron-donating effects of the ethyl, methyl, and benzyloxy groups. In contrast, 4-hydroxy-3-methylbenzoic acid (pKa ~4.5) is more acidic due to the hydroxyl group’s electron-withdrawing resonance effects .
Synthetic Strategies :
- The synthesis of 4-benzyloxy-2-ethyl-3-methylbenzoic acid likely involves alkylation of a pre-substituted anthranilic acid derivative, as seen in analogous routes for 4-benzyloxy-3-phenethoxybenzaldehyde (using Cs₂CO₃ in DMF) . Competing alkylation at multiple positions is a challenge, necessitating careful control of reaction conditions .
Solubility and Reactivity :
- The benzyloxy group confers lipophilicity, reducing aqueous solubility compared to hydroxy- or methoxy-substituted analogs. This property makes it suitable for lipid-based formulations or as a prodrug precursor .
Applications in Drug Discovery :
- Benzyloxy-protected derivatives are often used to mask hydroxyl groups in active pharmaceutical ingredients (APIs). For example, 4-benzyloxy-3-ethoxybenzoic acid (CAS 52009-57-1) serves as a scaffold for anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
